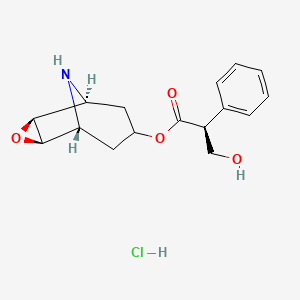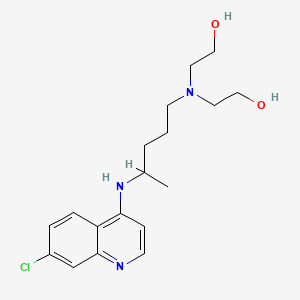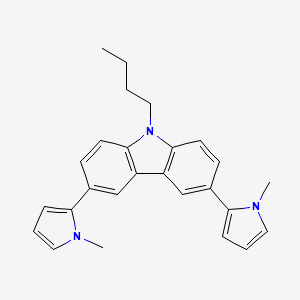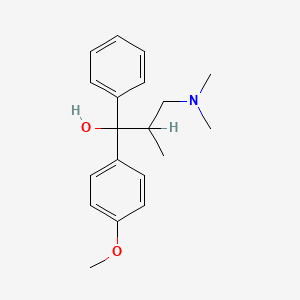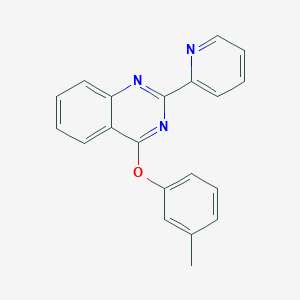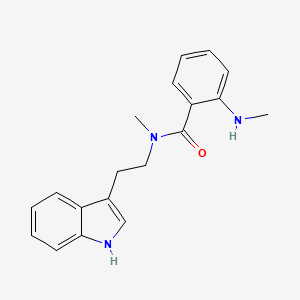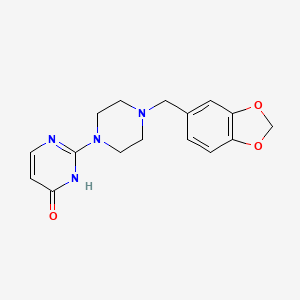![molecular formula C9H20ClNOSi B14172581 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine CAS No. 921203-54-5](/img/structure/B14172581.png)
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine is an organosilicon compound that features a morpholine ring attached to a propyl chain, which is further bonded to a chlorodimethylsilyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both silicon and nitrogen-containing heterocycles.
Vorbereitungsmethoden
The synthesis of 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine typically involves the reaction of morpholine with a chlorodimethylsilane derivative. One common synthetic route includes the following steps:
Reaction of Morpholine with 3-Chloropropyltrimethoxysilane: This reaction is carried out under anhydrous conditions, often using a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Hydrolysis and Purification: The reaction mixture is then subjected to hydrolysis to remove any unreacted silane and by-products. The product is purified using techniques such as distillation or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The silicon-containing moiety can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: The compound can be hydrolyzed to form silanols, especially under acidic or basic conditions.
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include substituted morpholine derivatives, silanols, and silanes.
Wissenschaftliche Forschungsanwendungen
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and as a precursor for surface-modifying agents.
Wirkmechanismus
The mechanism of action of 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine involves its interaction with molecular targets through its silicon and nitrogen atoms. The silicon atom can form stable bonds with oxygen and carbon, while the nitrogen atom in the morpholine ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various applications, including catalysis and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine include:
4-{3-[Trimethylsilyl]propyl}morpholine: Lacks the chloro group, making it less reactive in substitution reactions.
4-{3-[Chlorodimethylsilyl]butyl}morpholine: Has a longer alkyl chain, which can affect its physical properties and reactivity.
4-{3-[Chlorodimethylsilyl]propyl}piperidine:
The uniqueness of this compound lies in its combination of a morpholine ring with a chlorodimethylsilyl group, providing a balance of reactivity and stability that is valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
921203-54-5 |
|---|---|
Molekularformel |
C9H20ClNOSi |
Molekulargewicht |
221.80 g/mol |
IUPAC-Name |
chloro-dimethyl-(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C9H20ClNOSi/c1-13(2,10)9-3-4-11-5-7-12-8-6-11/h3-9H2,1-2H3 |
InChI-Schlüssel |
JVDOJJAHNMTWDP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCN1CCOCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



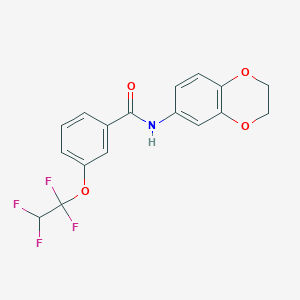
![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)
